N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a 1,3,4-thiadiazole derivative characterized by a 4-fluorophenyl substituent at the 5-position of the thiadiazole ring and a 4-methoxyphenyl acetamide moiety at the 2-position. This compound shares structural similarities with bioactive thiadiazoles, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and pesticidal properties . Its synthesis typically involves condensation reactions of thiadiazole precursors with substituted acetamides or mercaptoacetic acid derivatives, as seen in related compounds .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWTRWDQRBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form the intermediate 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 4-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. One notable study demonstrated that derivatives of thiadiazole exhibited significant cytotoxic effects against various cancer cell lines. For instance, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide showed promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and increased levels of reactive oxygen species (ROS) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 20 | ROS generation |
Antimicrobial Properties
In addition to anticancer activity, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicated that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, suggesting robust antimicrobial potential .
Anti-inflammatory Effects
Animal model studies have shown that this compound possesses anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, the compound significantly reduced paw swelling at doses of 20 mg/kg and 40 mg/kg compared to control groups. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines .
Case Studies and Research Findings
Several case studies have been published that highlight the therapeutic potential of this compound:
- A study published in Molecular Pharmacology demonstrated that thiadiazole derivatives can effectively target multiple signaling pathways involved in cancer progression .
- Another research article detailed the synthesis and characterization of related compounds with similar structures that exhibited enhanced anticancer activity compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Notes:
Antimicrobial Activity
- Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) shows moderate antimicrobial activity, attributed to the electron-withdrawing 4-chlorobenzylthio group enhancing membrane penetration .
- The target compound’s 4-methoxyphenyl group may reduce antimicrobial potency compared to chlorinated analogs but improve selectivity due to lower cytotoxicity .
Anticancer Potential
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () demonstrates IC₅₀ values of <10 μM in breast cancer cell lines, likely due to the trifluoromethyl group’s strong electron-withdrawing effects .
- The target compound’s 4-methoxyphenyl moiety, being electron-donating, may reduce cytotoxicity but improve solubility for systemic delivery .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, reviewing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 251.28 g/mol
- CAS Number : 312524-56-4
The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiadiazole compounds have been reported to range from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, while showing effective antifungal activity against Candida albicans with MIC values of 16.69 to 78.23 µM .
Antiviral Activity
Thiadiazole derivatives have also shown promise as antiviral agents. A comprehensive overview of N-heterocycles highlights that certain thiadiazole-containing compounds can inhibit viral RNA polymerase activity significantly. For example, some derivatives exhibited IC values lower than 1 µM against Hepatitis C virus (HCV) NS5B polymerase .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in microbial metabolism or viral replication.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death.
- DNA/RNA Interaction : Certain derivatives may interfere with nucleic acid synthesis in pathogens.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that substituents on the thiadiazole ring significantly influence antimicrobial activity. The presence of electron-withdrawing groups enhanced the efficacy against E. coli and Pseudomonas aeruginosa, suggesting structure-activity relationships (SAR) that could guide future synthesis .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Thiadiazole A | Bacillus subtilis | 5.64 |
| Thiadiazole B | Staphylococcus aureus | 8.33 |
| Thiadiazole C | E. coli | 13.40 |
Study 2: Antiviral Properties
In vitro studies have shown that certain thiadiazole derivatives can effectively inhibit HCV replication. One compound exhibited an EC value of 0.35 µM, indicating potent antiviral activity compared to standard treatments .
| Compound | Viral Target | EC (µM) |
|---|---|---|
| Compound X | HCV NS5B | 0.35 |
| Compound Y | DENV | 7.2 |
Q & A
Q. What are the optimized synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of p-fluorobenzaldehyde derivatives with thiosemicarbazide, followed by acetylation. Key steps include:
- Step 1 : Refluxing p-fluorobenzaldehyde with thiosemicarbazide in ethanol/acetic acid to form (E)-1-(4-fluorobenzylidene)thiosemicarbazide.
- Step 2 : Heating the intermediate at 80–90°C for 4 hours to cyclize into the thiadiazole core.
- Step 3 : Acetylation with acetic anhydride to introduce the acetamide group.
- Critical Parameters :
- Solvent : Ethanol (80% v/v) for crystallization ensures purity.
- Temperature : Controlled heating prevents decomposition of the thiadiazole ring.
- Yield : ~70% after purification ().
- Validation : Confirm purity via melting point (490 K) and spectroscopic methods (FT-IR, NMR).
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and intramolecular interactions (e.g., S···O contact: 2.682 Å; dihedral angle between thiadiazole and phenyl rings: 86.82°) ().
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and methyl/methine groups.
- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and thiadiazole carbons.
- Mass Spectrometry : Molecular ion peak at m/z 281.31 (C₁₂H₁₂FN₃O₂S) validates molecular weight ().
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Thiadiazole derivatives exhibit broad biological activities. Initial screening for this compound should prioritize:
- Antimicrobial Assays : Disk diffusion/Kirby-Bauer tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Testing : COX-2 inhibition assays.
- Reference Data : Related compounds show IC₅₀ values of 10–50 µM in cytotoxicity studies ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Modification Sites :
- 4-Fluorophenyl Group : Replace with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity.
- 4-Methoxyphenyl Acetamide : Vary substituents (e.g., Cl, CF₃) to alter lipophilicity and target binding.
- Key Observations :
- Anticancer Potency : Thiadiazoles with para-substituted aryl groups show improved DNA intercalation ().
- Antimicrobial Activity : Bulky substituents reduce membrane penetration ().
- Tools : Molecular docking (e.g., AutoDock) to predict interactions with targets like topoisomerase II or bacterial enzymes.
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodological Answer : Hypothesized mechanisms based on structural analogs:
- DNA Binding : Intercalation via planar thiadiazole ring, validated by fluorescence quenching assays.
- Enzyme Inhibition : Competitive inhibition of bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with active-site residues ().
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ).
Q. How should researchers address contradictions in biological assay data across studies?
- Methodological Answer :
- Source Identification : Compare assay conditions (e.g., cell line variability, solvent DMSO concentration).
- Case Example : Discrepancies in IC₅₀ values may arise from:
- Cell Viability Protocols : MTT vs. resazurin assays yield differing sensitivities.
- Compound Solubility : Use co-solvents (e.g., Cremophor EL) to improve aqueous stability.
- Validation : Replicate assays in triplicate with internal controls (e.g., doxorubicin for cytotoxicity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
